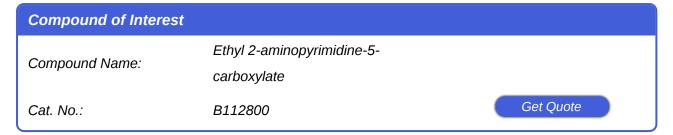


IUPAC name for Ethyl 2-aminopyrimidine-5carboxylate

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An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate

Introduction

Ethyl 2-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the applications of Ethyl 2-aminopyrimidine-5-carboxylate in research and drug discovery, with a focus on its potential role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

Ethyl 2-aminopyrimidine-5-carboxylate is a solid compound at room temperature.[3] Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 5-position, making it a valuable building block in medicinal chemistry.[1]



Property	Value	Reference
IUPAC Name	ethyl 2-aminopyrimidine-5- carboxylate	[4]
CAS Number	57401-76-0	[3][4]
Molecular Formula	C7H9N3O2	[3][4]
Molecular Weight	167.17 g/mol	[4]
Appearance	Solid	[3]
Purity	≥98% (Commercially available)	[3]
InChI Key	GCGQBUJYXVSZBS- UHFFFAOYSA-N	[4]
SMILES	CCOC(=O)C1=CN=C(N=C1)N	[4]

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-step reactions.[1] A common and effective method is the condensation reaction between a β -dicarbonyl compound (or its equivalent) and a guanidine derivative. The following is a representative protocol for the synthesis of a pyrimidine core, adapted from established methodologies for similar structures.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible three-step synthesis starting from diethyl malonate and formamide to form an intermediate, which is then reacted with guanidine to yield the pyrimidine ring.

Step 1: Synthesis of Diethyl 2-(aminomethylene)malonate

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (0.1 mol) and formamide (0.12 mol).
- Add a catalytic amount of a base, such as sodium ethoxide (5 mol%).



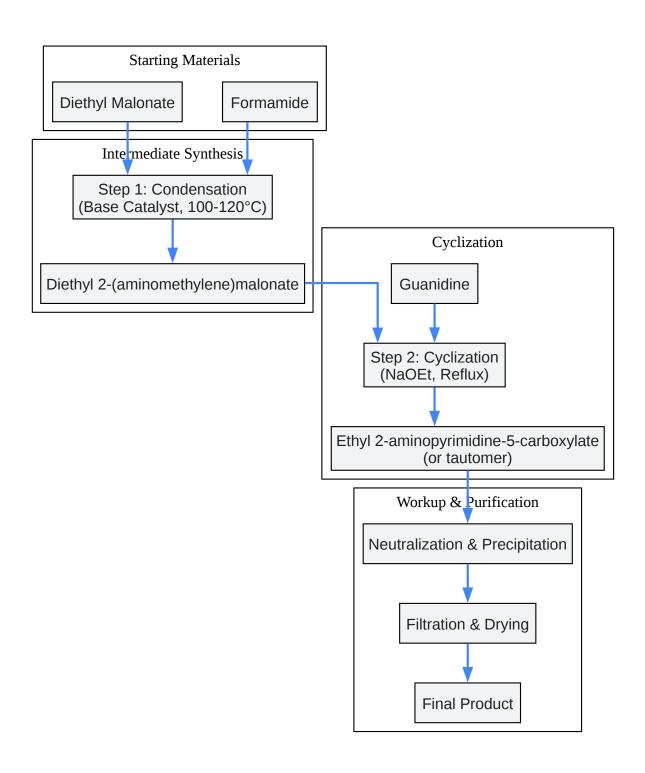
- Heat the mixture to 100-120°C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess formamide under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

- Dissolve the crude diethyl 2-(aminomethylene)malonate (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
- Add guanidine hydrochloride (0.11 mol) and a strong base such as sodium ethoxide (0.25 mol) to the solution.
- Reflux the mixture for 8-12 hours. Monitor the formation of the pyrimidine ring by TLC.
- Upon completion, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
- Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 3: (If necessary) Modification to obtain the final product Note: The protocol above may lead to a tautomeric form, such as Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Further steps, such as deoxygenation, may be required to obtain the exact target compound, depending on the precise starting materials and reaction conditions.





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Caption: General workflow for the synthesis of **Ethyl 2-aminopyrimidine-5-carboxylate**.



Applications in Drug Discovery and Research

Ethyl 2-aminopyrimidine-5-carboxylate serves as a critical scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][5] The pyrimidine core is a key pharmacophore in numerous approved drugs.

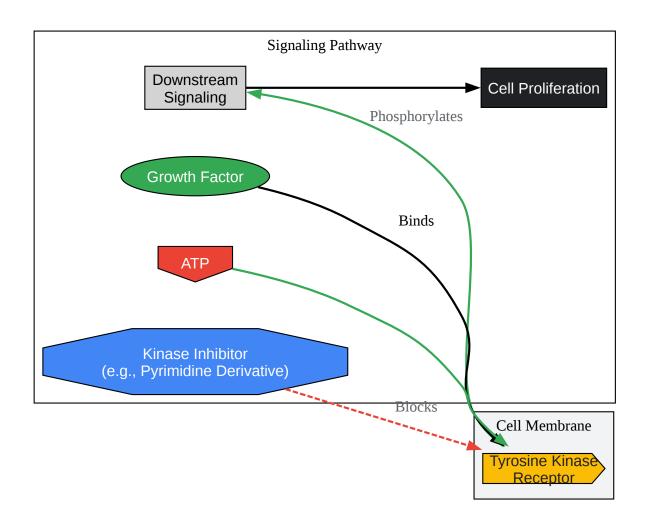
- Anticancer Agents: Many pyrimidine derivatives have been investigated for their
 antiproliferative activities. They can be modified to target specific enzymes or receptors
 involved in cancer progression.[6] For instance, aminopyrimidine scaffolds have been used
 to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
 and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial targets in
 oncology.[7][8]
- Antimicrobial Agents: The pyrimidine ring is a constituent of compounds developed to combat bacterial and fungal infections.[2] Its ability to act as a bioisostere for other aromatic systems allows for the fine-tuning of activity and pharmacokinetic properties.
- Building Block for Chemical Libraries: Due to its versatile functional groups (an amino group for nucleophilic reactions and an ester for amide bond formation), this compound is an ideal starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.[5]

Potential Mechanism of Action: Kinase Inhibition

While **Ethyl 2-aminopyrimidine-5-carboxylate** itself is not a known kinase inhibitor, its core structure is fundamental to many compounds designed for this purpose. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

The diagram below illustrates this general mechanism. A growth factor binds to its receptor, causing the receptor's intracellular kinase domains to activate and phosphorylate downstream signaling proteins. This leads to a cellular response, such as proliferation. A kinase inhibitor, often a small molecule derived from a scaffold like aminopyrimidine, competes with ATP for the binding site, thus inhibiting the pathway.





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Caption: Generalized Tyrosine Kinase signaling pathway and its inhibition.

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